

In-Depth Technical Guide: Antitumor Agent-60

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Compound of Interest

Compound Name: Antitumor agent-60

Cat. No.: B12413417

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Abstract

This document provides a comprehensive technical overview of "**Antitumor agent-60**" (also referred to as compound 20), a novel investigational molecule with significant potential in oncology. This guide details its discovery, mechanism of action, synthesis, and preclinical data, with a focus on its activity as a potent inhibitor of the RAS-RAF signaling pathway. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Introduction and Discovery

"**Antitumor agent-60**" (compound 20) has been identified as a potent antitumor agent that targets the RAS-RAF signaling cascade.^{[1][2][3][4]} It is a platinum(IV) complex derived from Rigosertib, a known kinase inhibitor. The discovery of "**Antitumor agent-60**" stems from research aimed at improving the efficacy of existing anticancer agents and overcoming mechanisms of drug resistance. The development of this compound was based on the rationale that targeting the RAS-RAF pathway could offer a therapeutic advantage in various cancers where this pathway is aberrantly activated.

It is important to note that the designation "**Antitumor agent-60**" has been associated with other molecules in scientific literature, including the tubulin polymerization inhibitor CC-5079 and a cysteine-derived phenotype-transforming agent. This guide focuses specifically on "**Antitumor agent-60** (compound 20)," a distinct entity targeting the RAS-RAF pathway.

Chemical Structure and Synthesis

Chemical Structure:

- Compound Name: **Antitumor agent-60** (compound 20)
- CAS Number: 865784-65-2[1]
- Chemical Class: Rigosertib-derived platinum(IV) complex

While the definitive synthesis protocol is detailed in the primary literature, a plausible synthetic route can be proposed based on its classification as a Rigosertib-derived platinum(IV) complex. The synthesis would likely involve the initial synthesis or acquisition of Rigosertib, followed by its coordination to a platinum(IV) center. The synthesis of platinum(IV) complexes often involves the oxidation of a platinum(II) precursor in the presence of the desired ligands.

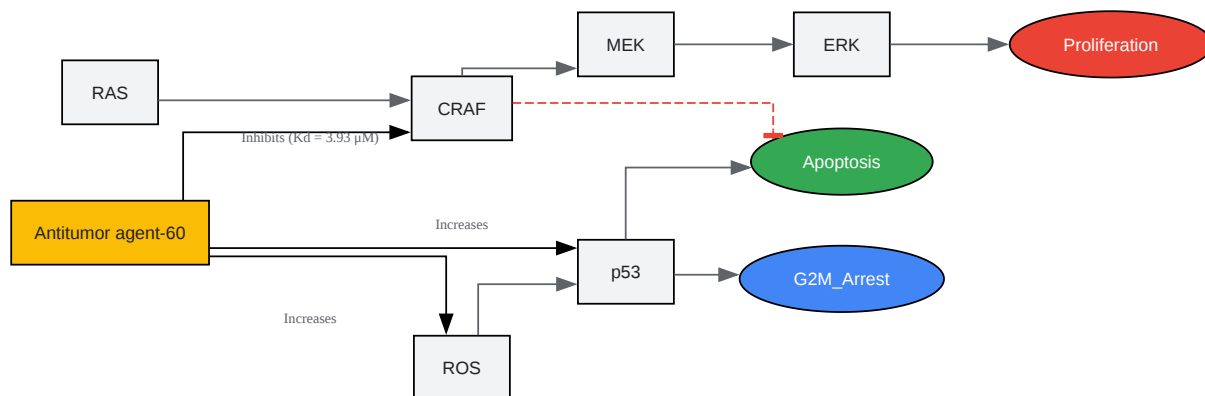
Mechanism of Action

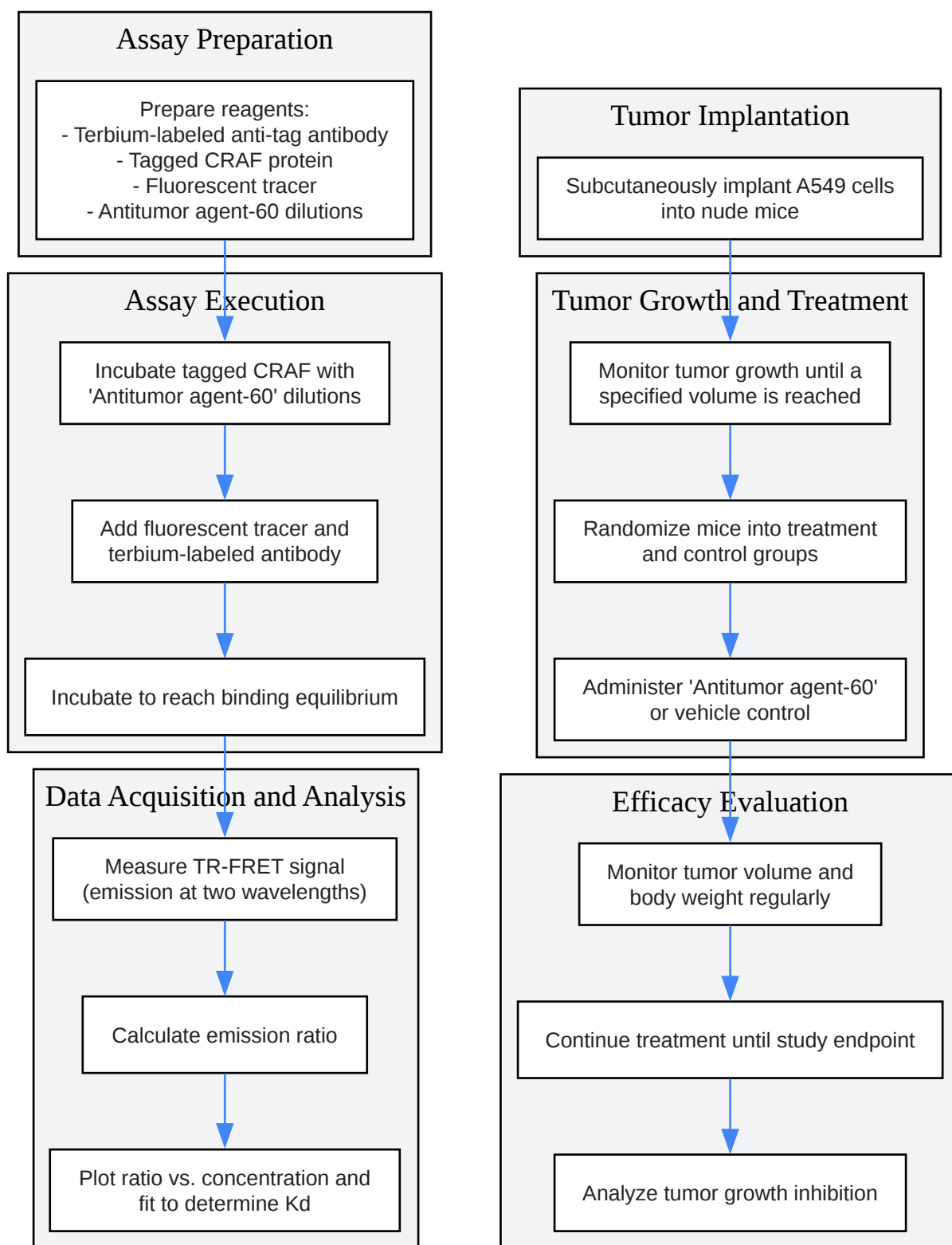
"**Antitumor agent-60**" exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the RAS-RAF signaling pathway.[1][2][3][4]

- **CRAF Binding:** The compound binds directly to CRAF, a key serine/threonine-specific protein kinase in the RAS-RAF-MEK-ERK pathway, with a dissociation constant (K_d) of 3.93 μM . [1] This interaction disrupts the downstream signaling cascade that is crucial for cell proliferation and survival.
- **Apoptosis Induction:** By inhibiting the pro-survival RAS-RAF pathway, "**Antitumor agent-60**" induces programmed cell death (apoptosis) in cancer cells.[1][2][3][4]
- **Cell Cycle Arrest:** The agent causes cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and further proliferation.[1][2][3][4]
- **Induction of Oxidative Stress:** "**Antitumor agent-60**" enhances the levels of reactive oxygen species (ROS) within tumor cells, leading to cellular damage and contributing to apoptosis. [1][2][3][4]
- **p53 Activation:** The compound increases the levels of the tumor suppressor protein p53, which plays a critical role in sensing cellular stress and triggering apoptosis or cell cycle

arrest.[4]

The interconnectedness of these mechanisms is illustrated in the signaling pathway diagram below.





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